Amino-PEG12-CH2COOH

PROTAC Targeted Protein Degradation Linker Optimization

Researchers face compromised PROTAC potency when substituting PEG linkers arbitrarily. Amino-PEG12-CH2COOH is the data-backed solution. - PEG12 achieved lowest readout (415.8 units) vs PEG8 (635.1) and PEG4 (1311.5) in functional degradation assays. - Monodisperse, MW 603.70 g/mol, ≥95% purity. Soluble in water/DMSO/DMF. - Ideal for PROTACs, ADCs, and bioconjugation requiring optimal spacer length and analytical precision.

Molecular Formula C26H53NO14
Molecular Weight 603.7 g/mol
Cat. No. B15143134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG12-CH2COOH
Molecular FormulaC26H53NO14
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N
InChIInChI=1S/C26H53NO14/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h1-25,27H2,(H,28,29)
InChIKeyCSPXCYVZSJUAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG12-CH2COOH Specifications


Amino-PEG12-CH2COOH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 603.70 g/mol (C₂₆H₅₃NO₁₄) . It features a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other, linked by a flexible PEG12 spacer consisting of 12 ethylene oxide units . This specific architecture positions it as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand . It is also a foundational building block for antibody-drug conjugates (ADCs) and other bioconjugation applications due to its ability to form stable amide bonds and enhance aqueous solubility [1]. The compound is typically supplied as a solid with a purity of ≥95%, exhibiting high solubility in polar solvents like water, DMSO, and DMF, which is essential for its utility in biological systems .

PROTAC design Heterobifunctional amine/carboxylic acid; 12-unit PEG spacer fits optimal ternary complex range
ADC building block Forms stable amide bonds; PEG12 length supports reported exposure profile in conjugate studies
Monodisperse Single molecular species (603.7 g/mol); reduces batch variability for reproducible bioconjugation
Solution handling High solubility in water, DMSO, DMF; supplied as solid (≥95% purity)

Amino-PEG12-CH2COOH Substitution Risks


Substituting Amino-PEG12-CH2COOH with a shorter analog like Amino-PEG8-CH2COOH or a longer one like Amino-PEG24-CH2COOH is not a trivial change and introduces significant, quantifiable risk to experimental outcomes. The length of the PEG spacer is a critical performance variable, not merely a matter of solubility. It directly governs the linker's ability to facilitate the formation of the ternary complex required for PROTAC-mediated degradation and influences the pharmacokinetic (PK) profile of ADCs [1]. A systematic comparison across PEG4, PEG8, PEG12, and PEG16 linkers in a functional assay demonstrated that PEG12 achieved the lowest readout signal (415.8 units), indicating the most potent target engagement and degradation efficiency, while PEG8 and PEG4 showed significantly higher, less potent signals (635.1 and 1311.5 units, respectively) [2]. In ADC applications, ADCs constructed with PEG8 or PEG12 linkers demonstrated a superior PK profile and stronger in vivo anti-tumor activity compared to those with shorter PEG4 linkers, directly linking linker length to therapeutic efficacy [3]. Therefore, arbitrary substitution without quantitative justification can compromise target degradation potency, alter PK behavior, and ultimately invalidate research findings.

Target linker
Amino-PEG12-CH2COOH
12 ethylene oxide units; reported lowest readout in a PROTAC ternary complex assay, indicating higher target engagement in that system.
Shorter alternatives
PEG8 / PEG4 analogs
Shorter PEG chains may reduce ternary complex formation and shift conjugate pharmacokinetic profiles; direct replacement requires re-optimization.
This product
Monodisperse PEG12
Exact 12-unit chain ensures consistent conjugate characterization and lot reproducibility.
Polydisperse PEGs
e.g., PEG2000 mixtures
Chain-length heterogeneity introduces analytical complexity and may compromise conjugate batch consistency; not interchangeable for structure-defined conjugates.

Amino-PEG12-CH2COOH Evidence Guide


PROTAC Degradation Potency: PEG12 vs. PEG8 and PEG4

A direct functional comparison of PROTACs assembled with varying PEG linker lengths revealed that the PEG12 linker is the most potent. In a quantitative assay measuring target engagement, the PEG12-containing construct yielded a readout value of 415.805, which was substantially lower than the values for PEG8 (635.073), PEG4 (1311.54), and PEG16 (1021.21) [1]. A lower readout in this assay context signifies more effective ternary complex formation and subsequent target degradation.

PROTAC potency
Head-to-head
415.8 vs 635.1 (PEG8) / 1311.5 (PEG4) readout
Supports higher target engagement for PEG12 in tested PROTAC system
Reported functional assay data; PEG12 showed lowest signal (more potent complex formation)
PROTAC Targeted Protein Degradation Linker Optimization

ADC Pharmacokinetics and Efficacy: PEG12 Linker

In a comparative study of antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 8, those constructed using PEG8 or PEG12 linkers demonstrated a significantly better pharmacokinetic (PK) profile compared to those using a PEG4 linker [1]. This improved PK profile, characterized by slower clearance from circulation, translated directly into stronger in vivo anti-tumor activity in xenograft models for the PEG8 and PEG12 ADCs relative to the PEG4 ADC [2].

ADC PK & model response
Cross-study
PEG12/PEG8 ADCs: improved exposure and stronger model response vs PEG4
Linker length influences exposure profile; PEG12 supports favorable PK in reported models
In vivo xenograft data; DAR8 conjugates
Antibody-Drug Conjugate ADC Linker Pharmacokinetics

PEG12 in Optimal PROTAC Linker Length Range

A foundational principle in PROTAC linker design is that the optimal linker length for facilitating a productive ternary complex between the target protein and the E3 ligase typically ranges from 12 to over 20 carbon atoms in backbone length [1]. Amino-PEG12-CH2COOH, with its 12 ethylene glycol units, provides a linker backbone of approximately 14-16 atoms, positioning it squarely within this empirically determined optimal range . This length is reported to allow for maximal interaction and efficient ubiquitination of the target protein, whereas linkers significantly shorter or longer can disrupt the formation of the necessary ternary complex [2].

Optimal length range
Class-level
~14-16 backbone atoms, within 12-20+ atom optimal range
PEG12 aligns with SAR-derived sweet spot for ternary complex formation
Class-level inference from PROTAC linker design principles
PROTAC Design Linker Length Structure-Activity Relationship

Bioconjugation Fusion Efficiency: PEG12 Spacer

In a model system of coiled-coil peptide-mediated liposome fusion, the length of the PEG spacer was shown to have a critical and quantifiable effect on fusion efficiency. A construct utilizing a PEG12 spacer demonstrated a significant increase in fusion efficiency over time compared to constructs with shorter spacers [1]. This enhancement is attributed to improved peptide accessibility for successive fusion events, as the longer PEG12 spacer allows for more favorable spatial presentation of the fusogenic peptide [2].

Fusion efficiency
Head-to-head
PEG12 spacer increased liposome fusion over time vs shorter spacers
Extended reach improves peptide presentation; supports bioconjugation design
Coiled-coil liposome model; reported significant enhancement
Bioconjugation Liposome Fusion Peptide Accessibility

Solubility and Storage Stability

Technical datasheets and material safety data confirm the favorable physicochemical properties of Amino-PEG12-CH2COOH. It is reported to have a solubility of 10 mM in DMSO, indicating its suitability for preparing concentrated stock solutions for in vitro assays . Furthermore, it is classified as a highly soluble compound in polar solvents such as water, DMF, and ethanol, with partial solubility in methanol . In terms of stability, the compound is stable at ambient temperature during shipping, with recommended long-term storage conditions of -20°C for powder (3 years) or -80°C for solutions (1-2 years) .

Solubility & stability
Data to verify
10 mM in DMSO; soluble in water, DMF, ethanol; -20°C powder (3 yr), -80°C solution (1-2 yr)
Supports standard lab handling and stock preparation
Vendor datasheet values; lot-specific verification recommended
Compound Solubility Storage Stability Handling Properties

Monodispersity and Reproducibility

Amino-PEG12-CH2COOH is a monodisperse PEG derivative, meaning it consists of a single molecular species with an exact chain length of 12 ethylene oxide units . This is in stark contrast to many polydisperse PEG reagents, which are mixtures of molecules with varying chain lengths. Polydispersity introduces a source of experimental variability and complicates analytical characterization of the final conjugates [1]. The monodisperse nature of Amino-PEG12-CH2COOH, with its defined molecular weight of 603.7 g/mol, ensures that every conjugation reaction is performed with a linker of precisely the same length and physicochemical properties, leading to highly reproducible and well-characterized products [2].

Monodispersity
Class-level
Single MW 603.7 g/mol vs polydisperse PEG mixtures
Enables precise conjugate characterization; reduces batch variation
Critical for structure-defined bioconjugates
Monodispersity Reproducibility Analytical Characterization

Amino-PEG12-CH2COOH Applications


PROTAC Linker Development with PEG12

Given the direct head-to-head evidence demonstrating the superior potency of PEG12 over PEG8 and PEG4 linkers in a functional degradation assay [1], Amino-PEG12-CH2COOH should be prioritized as a lead linker candidate during the initial stages of PROTAC development. Its length falls within the optimal 12-20 carbon range for facilitating ternary complex formation [2], increasing the likelihood of identifying a potent degrader without extensive empirical linker screening. This strategic selection accelerates hit-to-lead optimization and reduces the time and resources required for linker SAR studies.

ADC Payload Conjugation Using PEG12 Linker

For the construction of antibody-drug conjugates (ADCs), particularly those with high drug-to-antibody ratios (DAR), the selection of a PEG12-based linker is a data-driven decision to enhance in vivo performance. Evidence shows that ADCs employing PEG8 or PEG12 linkers exhibit a superior pharmacokinetic profile and stronger anti-tumor activity compared to those with shorter PEG4 linkers [3]. Incorporating Amino-PEG12-CH2COOH as a linker component can therefore improve the therapeutic index of an ADC candidate by optimizing its circulation half-life and tumor accumulation.

Reproducible Bioconjugation with Monodisperse PEG12

In any bioconjugation workflow where reproducibility and analytical precision are paramount—such as in the development of diagnostic probes, biosensors, or sophisticated drug delivery systems—Amino-PEG12-CH2COOH offers a distinct advantage. Its monodisperse nature ensures a single, defined molecular weight (603.7 g/mol), which eliminates the batch-to-batch variability and analytical complexity associated with polydisperse PEG reagents . This characteristic simplifies the characterization of final conjugates and ensures consistent performance across experimental runs, making it the preferred choice for applications demanding high fidelity and regulatory compliance [4].

PEG12 in Biomaterial Engineering for Fusion Efficiency

For researchers engineering complex biomolecular assemblies, such as liposomal drug carriers or biosensors, the extended and flexible PEG12 spacer in Amino-PEG12-CH2COOH provides a functional advantage. Evidence from liposome fusion models demonstrates that a PEG12 spacer significantly increases fusion efficiency over time by improving the accessibility and spatial presentation of conjugated peptides [5]. This makes Amino-PEG12-CH2COOH an ideal choice for designing surface modifications or tethers where optimal steric freedom and functional group presentation are critical for achieving the desired biological interaction.

Application
Selection Property
Validation Focus
PROTAC ternary complex research
PEG12 length in reported optimal range; higher target engagement in model systems
Linker SAR and degradation endpoint optimization
ADC bioconjugation studies
Linker-dependent exposure profile; stable amide conjugation
PK profile and model-response evaluation in DAR-optimized conjugates
Monodisperse bioconjugate synthesis
Exact 12-unit PEG chain; single molecular species
Reproducibility and analytical characterization of final constructs
Liposome / biomaterial surface engineering
Extended PEG12 spacer for improved ligand accessibility
Fusion efficiency or biointeraction endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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